Pugnac

概要

説明

科学的研究の応用

24,25-ジヒドロキシビタミンD3は、科学研究においていくつかの用途があります。

化学: 他のビタミンD代謝物の合成のための前駆体として使用されます。

生物学: カルシウム恒常性と骨代謝における役割について研究されています。

医学: 骨疾患やカルシウム関連疾患に対する潜在的な治療効果について調査されています。

作用機序

24,25-ジヒドロキシビタミンD3の作用機序は、ビタミンD受容体(VDR)との相互作用を伴います。VDRに結合すると、カルシウムとリンの代謝に関与する遺伝子の発現を調節します。 この調節は、正常な血漿カルシウムとリンのレベルを維持し、骨の健康を促進し、くる病や軟骨症などの疾患を防ぐのに役立ちます .

類似の化合物:

1,25-ジヒドロキシビタミンD3: ビタミンD3の最も活性な形態であり、カルシウムの吸収と骨の健康に不可欠です。

25-ヒドロキシビタミンD3: 1,25-ジヒドロキシビタミンD3と24,25-ジヒドロキシビタミンD3の両方の前駆体です。

ユニークさ: 24,25-ジヒドロキシビタミンD3は、骨の完全性と治癒における特定の役割においてユニークです。 主にカルシウムの吸収に関与する1,25-ジヒドロキシビタミンD3とは異なり、24,25-ジヒドロキシビタミンD3は、正常な骨の発達と骨折の治癒に不可欠です .

生化学分析

Biochemical Properties

Pugnac plays a crucial role in biochemical reactions by inhibiting O-GlcNAcase, an enzyme responsible for the cleavage of O-GlcNAc from glycosylated proteins . This inhibition leads to an increase in global levels of O-GlcNAc, affecting various cellular processes. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes by this compound results in the accumulation of glycosphingolipids, mimicking lysosomal storage disorders .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By increasing the levels of O-GlcNAc, this compound influences cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to cause insulin resistance and has protective effects on post-traumatic cardiac function . Additionally, this compound treatment leads to the accumulation of free oligosaccharides in cells, which can impact cellular function and mimic lysosomal storage disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of O-GlcNAcase, inhibiting the enzyme’s activity . This inhibition prevents the removal of O-GlcNAc from glycosylated proteins, leading to an increase in O-GlcNAc levels. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes results in the accumulation of glycosphingolipids and free oligosaccharides, affecting cellular function and mimicking lysosomal storage disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable and can inhibit O-GlcNAcase and lysosomal β-hexosaminidases for extended periods . Long-term treatment with this compound can lead to the accumulation of free oligosaccharides and glycosphingolipids, impacting cellular function . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits O-GlcNAcase and increases O-GlcNAc levels . At high doses, this compound can cause toxic effects, including the accumulation of glycosphingolipids and free oligosaccharides . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of O-GlcNAcase and lysosomal β-hexosaminidases . By inhibiting these enzymes, this compound affects the metabolism of glycosphingolipids and free oligosaccharides, leading to their accumulation in cells . This accumulation can impact metabolic flux and metabolite levels, mimicking lysosomal storage disorders and affecting cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound’s inhibition of O-GlcNAcase and lysosomal β-hexosaminidases affects its distribution and accumulation within cells, leading to changes in cellular function and metabolism .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, nucleus, and mitochondria, where it inhibits O-GlcNAcase . This localization is crucial for its activity, as it allows this compound to interact with glycosylated proteins and inhibit their de-glycosylation. Additionally, this compound’s inhibition of lysosomal β-hexosaminidases affects its localization within lysosomes, leading to the accumulation of glycosphingolipids and free oligosaccharides .

準備方法

合成経路と反応条件: 24,25-ジヒドロキシビタミンD3の合成は、通常、25-ヒドロキシビタミンD3のヒドロキシル化を伴います。 このプロセスは、CYP24A1酵素によって触媒され、24番目の炭素位置にヒドロキシル基が導入されます . 反応条件は通常、酵素の活性と安定性を確保するために、制御された環境を維持することを伴います。

工業的生産方法: 24,25-ジヒドロキシビタミンD3の工業的生産では、しばしば、CYP24A1酵素を発現する遺伝子組み換え微生物を利用したバイオテクノロジー的方法が採用されます。 このアプローチにより、化合物を効率的かつスケーラブルに生産できます .

化学反応の分析

反応の種類: 24,25-ジヒドロキシビタミンD3は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、さらに酸化されて他の代謝物を形成する可能性があります。

ヒドロキシル化: 異なる位置にさらにヒドロキシル基を導入できます。

置換: 化合物の特性を修飾するために、官能基を置換できます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウムや三酸化クロムなど。

ヒドロキシル化剤: CYP24A1などの酵素。

置換剤: 目的の置換に応じて、さまざまな有機試薬。

主要な生成物:

1,24,25-トリヒドロキシビタミンD3: さらなるヒドロキシル化によって形成されます。

カルシトロイック酸: 酸化経路の産物.

類似化合物との比較

1,25-Dihydroxyvitamin D3: The most active form of vitamin D3, crucial for calcium absorption and bone health.

25-Hydroxyvitamin D3: A precursor to both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3.

Uniqueness: 24,25-Dihydroxyvitamin D3 is unique in its specific role in bone integrity and healing. Unlike 1,25-dihydroxyvitamin D3, which is primarily involved in calcium absorption, 24,25-dihydroxyvitamin D3 is essential for normal bone development and fracture healing .

生物活性

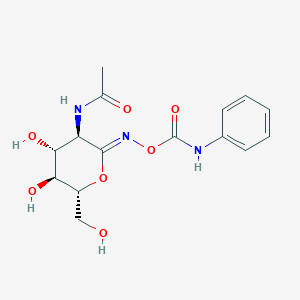

PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. This compound has been extensively studied for its biological activities, particularly in relation to insulin signaling and glucose metabolism. This article synthesizes findings from various studies, highlighting this compound's effects on cellular processes, mechanisms of action, and implications for metabolic disorders.

This compound primarily functions by inhibiting O-GlcNAcase, leading to an accumulation of O-GlcNAc modifications on proteins. These modifications are crucial for regulating various cellular processes, including insulin signaling. Elevated O-GlcNAc levels have been linked to insulin resistance, a condition where cells fail to respond effectively to insulin.

Key Findings:

- Insulin Resistance : Prolonged treatment with this compound (e.g., 100 µM for 12 hours) has been shown to significantly impair insulin-stimulated glucose uptake in adipocytes. This impairment is associated with increased O-GlcNAc modification of key signaling proteins like IRS-1 and Akt2, which are critical for insulin signaling pathways .

- Cell Viability : Notably, this compound treatment does not adversely affect the viability or morphology of adipocytes, indicating that its effects on glucose metabolism are not due to cytotoxicity .

- Mechanistic Insights : Studies suggest that the reciprocal relationship between O-GlcNAc modification and phosphorylation on certain proteins may underlie the mechanism by which this compound induces insulin resistance .

Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

| Study | Cell Type | Concentration | Duration | Key Findings |

|---|---|---|---|---|

| Vosseller et al. (2002) | 3T3-L1 Adipocytes | 100 µM | 12 hours | Decreased insulin-stimulated glucose uptake; increased O-GlcNAc levels on IRS-1 and Akt2. |

| Park et al. (2005) | Primary Adipocytes | 100 µM | 12 hours | Impaired glucose utilization; significant reduction in GLUT4 translocation. |

| Arias et al. (2004) | Rat Skeletal Muscle | 100 µM | 12 hours | Induced insulin resistance; elevated O-GlcNAc modification correlated with reduced phosphorylation of insulin signaling intermediates. |

Case Studies

- Adipocyte Studies : In a study involving rat primary adipocytes treated with this compound, researchers observed a significant reduction in insulin-stimulated glucose uptake by approximately 45%. The study concluded that increased O-GlcNAc modification led to impaired glucose transport activity, suggesting a direct link between this compound treatment and insulin resistance .

- Insulin Action Inhibition : Another investigation highlighted that this compound not only inhibits the pro-survival action of insulin but also suggests that this effect is mediated through mechanisms beyond mere elevation of O-GlcNAc levels. This indicates that this compound may interact with other unknown targets affecting insulin signaling pathways .

Implications for Metabolic Disorders

The biological activity of this compound has significant implications for understanding metabolic disorders such as type 2 diabetes. By elucidating the role of O-GlcNAc modifications in insulin signaling, researchers can better understand how dysregulation in these pathways contributes to insulin resistance and related conditions.

特性

IUPAC Name |

[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-JIJAQUFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。